3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoic acid
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Overview
Description
3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoic acid is an organic compound with the molecular formula C15H12Cl2O4 It is a derivative of benzoic acid and is characterized by the presence of dichlorophenoxy and methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoic acid typically involves the reaction of 2,3-dichlorophenol with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The dichlorophenoxy group can be reduced to a phenol derivative using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: 3-[(2,3-Dichlorophenoxy)methyl]-4-carboxybenzoic acid.
Reduction: 3-[(2,3-Dichlorophenoxy)methyl]-4-hydroxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets. The dichlorophenoxy group is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell membranes or anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
3,5-Dichlorobenzoic acid: Another benzoic acid derivative with dichloro substitution.
4-Methoxybenzoic acid: A simpler analog with only a methoxy group attached to the benzene ring.
Uniqueness
3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoic acid is unique due to the combination of dichlorophenoxy and methoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O4/c1-20-12-6-5-9(15(18)19)7-10(12)8-21-13-4-2-3-11(16)14(13)17/h2-7H,8H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONUROIRQJYEIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)COC2=C(C(=CC=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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